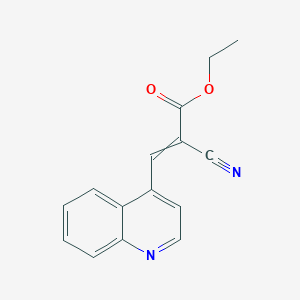

Ethyl 2-cyano-3-quinolin-4-ylacrylate

Description

Ethyl 2-cyano-3-quinolin-4-ylacrylate is a quinoline-based acrylate derivative characterized by a cyano group at the 2-position and an ethyl ester moiety at the acrylate chain. Its structure combines the planar aromatic quinoline core with an electron-withdrawing cyano group, enhancing reactivity in nucleophilic and electrophilic interactions.

Properties

CAS No. |

177616-95-4 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

ethyl 2-cyano-3-quinolin-4-ylprop-2-enoate |

InChI |

InChI=1S/C15H12N2O2/c1-2-19-15(18)12(10-16)9-11-7-8-17-14-6-4-3-5-13(11)14/h3-9H,2H2,1H3 |

InChI Key |

NHAQXIGAEKRJQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC2=CC=CC=C12)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Role of Alumina

The Knoevenagel condensation between tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives and ethyl cyanoacetate, catalyzed by basic alumina (Al₂O₃), proceeds via a decarboxylative pathway. The alumina surface activates the aldehyde group through hydrogen bonding, facilitating nucleophilic attack by the enolate form of ethyl cyanoacetate. This method operates under mild conditions (room temperature, solvent-free) and avoids hazardous reagents, aligning with green chemistry principles.

The mechanism involves:

- Enolate formation : Ethyl cyanoacetate deprotonates on the basic alumina surface, generating a resonance-stabilized enolate.

- Nucleophilic addition : The enolate attacks the aldehyde carbon of tetrazolo[1,5-a]quinoline-4-carbaldehyde.

- Dehydration : Elimination of water yields the α,β-unsaturated acrylate product.

Experimental Procedure and Optimization

- Reactants : Tetrazolo[1,5-a]quinoline-4-carbaldehyde (5 mmol), ethyl cyanoacetate (5.2 mmol), basic alumina (3 g).

- Conditions : Stirring at room temperature for 6–8 hours.

- Workup : Reaction mixture poured onto crushed ice, filtered, and recrystallized from ethyl acetate.

Key optimization parameters :

- Catalyst loading : 3 g of alumina per 5 mmol aldehyde maximizes yield while minimizing side reactions.

- Electron-donating substituents : Methoxy (-OMe) groups on the quinoline ring enhance yield (85–88%) compared to electron-withdrawing groups (79–86%).

Table 1: Yields and Physical Properties of Ethyl 2-Cyano-3-Quinolin-4-Ylacrylate Derivatives

| Compound | R₁ | R₂ | R₃ | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 3a | H | H | H | 86 | 166–168 |

| 3b | Me | H | H | 79 | 192–194 |

| 3c | H | Me | H | 88 | 202–204 |

| 3d | H | OMe | H | 85 | 210–212 |

Base-Mediated Knoevenagel Reactions

Sodium Ethoxide-Catalyzed Synthesis

In this method, sodium ethoxide (NaOEt) serves as a homogeneous base catalyst, promoting enolate formation in ethanol solvent. The reaction between 2-methoxybenzaldehyde and ethyl cyanoacetate exemplifies this approach, yielding ethyl 2-cyano-3-(2-methoxyphenyl)acrylate—a structural analog of the target compound.

Procedure :

- Reactants : Quinoline-4-carbaldehyde (1 equiv), ethyl cyanoacetate (1.05 equiv), NaOEt (0.1 equiv).

- Conditions : Reflux in ethanol for 4–6 hours.

- Workup : Acidification with dilute HCl, extraction with ethyl acetate, and column chromatography.

Advantages :

- Rapid reaction kinetics (4–6 hours vs. 6–8 hours for alumina).

- Compatibility with electron-deficient aldehydes.

Limitations :

- Lower yields (70–75%) compared to alumina-catalyzed methods.

- Requires purification by chromatography, increasing cost and complexity.

Ruthenium-Catalyzed Coupling Reactions

Ru-Mediated C–C Bond Formation

A novel approach employs [RuHCl(CO)(PPh₃)₃] to catalyze the coupling of α,β-unsaturated acetals with ethyl cyanoacetate. This method enables stereoselective synthesis of E- and Z-isomers, with the former predominating (E/Z ratio > 4:1).

- Acetal activation : Ru facilitates C=C bond migration in α,β-unsaturated acetals, forming ketene acetals.

- Condensation : Ketene acetal reacts with ethyl cyanoacetate, yielding the acrylate product.

Table 2: Stereochemical Outcomes in Ru-Catalyzed Synthesis

| Entry | Substrate | E-isomer Yield (%) | Z-isomer Yield (%) |

|---|---|---|---|

| 1 | Quinolin-4-ylacetal | 62 | 15 |

| 2 | Pyridin-3-ylacetal | 58 | 12 |

Optimization :

- Temperature : 80–90°C optimal for balancing yield and stereoselectivity.

- Catalyst loading : 5 mol% Ru achieves maximum efficiency without over-oxidation.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency. A representative protocol involves:

- Reactants : Quinoline-4-carbaldehyde (1 equiv), ethyl cyanoacetate (1.1 equiv), piperidine (0.2 equiv).

- Conditions : Microwave irradiation at 120°C for 15 minutes.

- Yield : 82–85%, comparable to conventional heating methods.

Advantages :

- Energy efficiency (15 minutes vs. 6–8 hours).

- Reduced side product formation due to uniform heating.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Catalyst | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Alumina-mediated | Al₂O₃ | 79–88 | 6–8 h | 95–98 | High |

| Base-mediated | NaOEt | 70–75 | 4–6 h | 85–90 | Moderate |

| Ru-catalyzed | [RuHCl(CO)(PPh₃)₃] | 58–62 | 8–10 h | 90–92 | Low |

| Microwave-assisted | Piperidine | 82–85 | 0.25 h | 93–95 | High |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-quinolin-4-ylacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the quinoline ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of ethyl 2-amino-3-quinolin-4-ylacrylate.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-quinolin-4-ylacrylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-quinolin-4-ylacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The cyano group in this compound likely increases electrophilicity at the β-carbon of the acrylate chain, facilitating Michael addition reactions. This contrasts with brominated analogs (e.g., 6m, 6o), where the bulky bromine atom enhances steric hindrance but improves halogen bonding interactions .

- Solubility and Bioavailability : Compounds with polar substituents (e.g., hydroxymethyl piperidine in 6m) exhibit higher aqueous solubility compared to the ethyl ester derivative, which may have moderate lipophilicity due to the ester group .

- Biological Activity: Sulfonamide-containing analogs (e.g., 8a) demonstrate targeted kinase inhibition, whereas the cyano-acrylate structure may favor non-covalent interactions with nucleophilic residues in enzymes or receptors .

Yield and Characterization :

- Brominated analogs (e.g., 6m) achieved yields of ~53% with purity confirmed via $ ^1H $ NMR and ESI-MS .

- The absence of bromine in this compound may simplify synthesis but reduce crystallinity, necessitating advanced analytical techniques (e.g., X-ray crystallography via SHELX programs) for structural validation .

Physicochemical and Spectroscopic Data

- Molecular Weight: Estimated at ~269 g/mol (quinoline: 129 g/mol + ethyl cyanoacrylate: 140 g/mol).

- $ ^1H $ NMR Profile: Expected signals include a quinoline aromatic proton multiplet (δ 8.5–9.0 ppm), acrylate α,β-unsaturated protons (δ 6.5–7.5 ppm), and ethyl ester protons (δ 1.2–4.3 ppm) .

- ESI-MS : A molecular ion peak at m/z 270 [M+H]$^+$ is anticipated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.